N-(2-carboxyethyl)-N-methyl-beta-alanine

Catalog No.
S2789140
CAS No.
21555-95-3
M.F
C7H13NO4
M. Wt
175.184
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-carboxyethyl)-N-methyl-beta-alanine

CAS Number

21555-95-3

Product Name

N-(2-carboxyethyl)-N-methyl-beta-alanine

IUPAC Name

3-[2-carboxyethyl(methyl)amino]propanoic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.184

InChI

InChI=1S/C7H13NO4/c1-8(4-2-6(9)10)5-3-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

IPQKIOGNAKWLSO-UHFFFAOYSA-N

SMILES

CN(CCC(=O)O)CCC(=O)O

Solubility

not available

Biochemical Activities

Supramolecular Interactions and Synthesis Applications

Surfactant Properties

Ligand Properties

Hydrogel Fabrication

Cellulose Nanocrystal Modification

N-(2-carboxyethyl)-N-methyl-beta-alanine is an aminocarboxylic acid derivative with the molecular formula C7H13NO4. This compound features a beta-alanine backbone modified with a carboxyethyl and a methyl group, making it a unique member of the beta-alanine family. It appears as a white solid and is soluble in water, which enhances its utility in various applications. The compound is notable for its potential to form stable complexes with metal ions, contributing to its role in various chemical and biological processes.

Typical of amino acids and carboxylic acids:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Amide Formation: The amine group can react with other carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, it can lose a carboxyl group, leading to the formation of simpler compounds.

These reactions are essential for synthesizing derivatives and modifying the compound for specific applications.

Several methods exist for synthesizing N-(2-carboxyethyl)-N-methyl-beta-alanine:

  • Direct Synthesis from Beta-Alanine:
    • Reacting beta-alanine with monochloroacetic acid yields N-(2-carboxyethyl)-N-methyl-beta-alanine along with hydrochloric acid as a byproduct .
  • Cyanomethylation:
    • This involves treating beta-alanine with alkali cyanides followed by hydrolysis, resulting in high-purity yields of the target compound .
  • Michael Addition:
    • A more direct route involves the Michael addition of acrylic acid derivatives to aminocarboxylic acids, providing efficient synthesis pathways with high yields .

These methods highlight the versatility of beta-alanine as a starting material for synthesizing various derivatives.

N-(2-carboxyethyl)-N-methyl-beta-alanine has several applications across different fields:

  • Water Softening: Utilized as a chelating agent in formulations aimed at removing hardness from water by binding calcium and magnesium ions.
  • Detergents and Cleaning Agents: Its ability to complex with metal ions enhances the efficacy of cleaning products.
  • Cosmetics and Personal Care Products: Due to its mild nature and surfactant properties, it is incorporated into various cosmetic formulations.
  • Agricultural Chemicals: Potential use in formulations aimed at improving plant stress tolerance.

Studies on similar compounds indicate that N-(2-carboxyethyl)-N-methyl-beta-alanine may interact effectively with metal ions:

  • Copper(II) Ion Complexation: Similar derivatives have demonstrated enhanced surface activity when interacting with copper(II) ions, suggesting potential applications in materials science.
  • Biological Interactions: Its chelating properties may also play a role in biological systems, potentially aiding in detoxification processes.

Similar Compounds: Comparison

Several compounds share structural similarities with N-(2-carboxyethyl)-N-methyl-beta-alanine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Beta-AlanineAmino AcidSimple structure; involved in muscle metabolism
N-(2-Carboxyethyl)-Beta-AlanineAmino Acid DerivativeEnhanced chelation properties; used in agriculture
N-Methyl-GlycineAmino AcidMethylated version of glycine; involved in neurotransmission
N-(2-Carboxyethyl)-Iminodiacetic AcidChelating AgentStronger metal ion complexation; biodegradable

N-(2-carboxyethyl)-N-methyl-beta-alanine stands out due to its specific modifications that enhance its biological activity and utility as a chelating agent compared to its analogs.

XLogP3

-3

Dates

Modify: 2023-08-17

Explore Compound Types